4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a complex organic compound belonging to the class of benzamides. This compound features a tert-butyl group, a benzamide moiety, and a piperidine ring, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is , and it has a CAS number of 1589446-11-6 .
This compound has been studied in various contexts, particularly in medicinal chemistry and organic synthesis. It is available from chemical suppliers and has been referenced in scientific literature for its potential applications in drug development and as a chemical intermediate in synthetic pathways .
The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves several key steps:
The synthesis may utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can be represented as follows:
The compound features:
The InChI representation for this compound is:
The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride relies on robust multi-step sequences centered on reductive amination and Boc protection/deprotection. A representative route begins with 4-aminopiperidine protected as its tert-butoxycarbonyl (Boc) derivative. This intermediate undergoes reductive amination with 4-tert-butylbenzaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane or tetrahydrofuran under mild conditions (0–25°C), yielding the secondary amine N-Boc-N-(4-tert-butylbenzyl)piperidin-4-amine [1]. Subsequent acylation or sulfonylation at the piperidine nitrogen may be performed, though for the target benzamide, attention shifts to functionalizing the exocyclic amine. The critical Boc deprotection is achieved using hydrogen chloride (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane, generating the hydrochloride salt of the piperidine scaffold [1] [7]. Final coupling involves reacting this salt with 4-tert-butylbenzoyl chloride in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) to form the target benzamide. Alternatively, carboxylic acid activation agents like HATU or DCC can be used with 4-tert-butylbenzoic acid [1] [6].
Table 1: Key Reagents and Conditions in Boc-Mediated Synthesis
Step | Reagent | Solvent | Conditions | Yield Range |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃, 4-tert-butylbenzaldehyde | DCM/THF | 0-25°C, 12-24 h | 75-92% |
Boc Deprotection | HCl (4M in dioxane) or TFA | DCM or neat | RT, 1-4 h | 85-98% |
Amide Coupling | 4-tert-butylbenzoyl chloride, DIPEA | DCM/THF | 0°C to RT, 2-8 h | 65-88% |
Achieving regioselectivity during piperidine functionalization is paramount due to the presence of two nitrogen atoms (piperidyl and exocyclic) with similar nucleophilicity. The Boc protection strategy is instrumental here: protecting the piperidine nitrogen first allows selective modification of the exocyclic primary amine [1] [6]. For example, after Boc installation on the piperidine, the exocyclic amine can be:
After functionalization, Boc deprotection reveals the piperidine nitrogen for further elaboration or salt formation. Alternative strategies employ directed ortho-metalation on aryl-piperidine intermediates or transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for attaching complex aryl/heteroaryl groups regioselectively [4] [6]. Careful selection of blocking groups (e.g., N-benzyl, N-nosyl) for the exocyclic amine during piperidine nitrogen modification is also documented [1].
The 4-tert-butylbenzamide moiety significantly influences the pharmacokinetic profile of piperidine-based therapeutics. The bulky, hydrophobic tert-butyl group acts as a steric shield, protecting adjacent amide bonds from enzymatic hydrolysis (e.g., by amidases or proteases) [3]. This enhances metabolic stability in plasma and liver microsomes, as observed in analogues like ombitasvir (HCV NS5A inhibitor) and dasabuvir (HCV non-nucleoside polymerase inhibitor), where the tert-butyl group contributes to extended half-lives [3]. However, the tert-butyl group itself is susceptible to cytochrome P450 (CYP)-mediated oxidation, primarily by CYP2C8 and CYP3A4, leading to hydroxylation at the methyl groups and further oxidation to carboxylic acids [3]. For instance, ombitasvir undergoes tert-butyl hydroxylation to M26, followed by oxidation to the carboxylic acid metabolite M29 [3]. Mitigation strategies include:
Table 2: Metabolic Pathways and Optimization Strategies for tert-Butyl Groups
Metabolic Pathway | Primary Enzymes | Resulting Metabolites | Stabilization Strategies |
---|---|---|---|
C-H Hydroxylation | CYP2C8, CYP3A4 | Alcohols (e.g., M1, M26) | Deuteration (C-D bonds) |
Oxidation to Carboxylic Acid | Aldehyde dehydrogenase | Acids (e.g., M3, M29) | Cp-CF₃ bioisostere replacement |
Glucuronidation/Sulfation | UGTs, SULTs | Conjugates (e.g., M1-gluc) | Polar substituents (OH, CN, COOH) |
While 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide itself lacks chiral centers, its piperidine precursors or analogues often require enantioselective synthesis. Catalytic asymmetric methods are essential for introducing chirality at the C-3 or C-4 positions of the piperidine ring or within pendant groups [7] [10]. Key methodologies include:
For analogues bearing chiral centers on the benzamide side chain (e.g., ortho-fluorinated phenethylamines), asymmetric Grignard additions catalyzed by chiral Cu-complexes or CBS reduction of prochiral ketones provide high enantioselectivity [7]. Recent advances employ Pd-catalyzed asymmetric allylic alkylation for constructing chiral benzylic amines linked to piperidines [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9